molecular formula C13H23N3O9S2 B561746 [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid CAS No. 832733-28-5

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid

Cat. No.: B561746
CAS No.: 832733-28-5
M. Wt: 429.459
InChI Key: JWPLHLAKENJGRB-UHFFFAOYSA-N
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Description

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol-reactive iron chelator. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, also known as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid, primarily targets metal ions in the body. It has a high affinity for iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH .

Mode of Action

This compound acts as a chelating agent, meaning it binds to metal ions to form a ring-like complex . This binding process involves the interaction of the compound with its targets, resulting in the formation of stable, water-soluble complexes. This interaction alters the chemical nature of the target ions, often rendering them less reactive .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of metal ions. By binding to metal ions, the compound can prevent these ions from participating in other chemical reactions. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its ability to sequester metal ions. By binding to these ions, the compound can prevent them from participating in potentially harmful reactions. For example, it can prevent iron ions from catalyzing the production of harmful free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid. For example, the presence of target metal ions in the environment is necessary for the compound to exert its effects. Additionally, the pH of the environment can influence the compound’s ability to form complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid involves multiple steps. One common method includes the reaction of ethylenediamine with methanethiosulfonyl chloride in the presence of a base, followed by the addition of cysteamine and ethylenediamine-N,N,N’,N’-tetraacetic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used for similar purposes.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities

Uniqueness

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is unique due to its thiol-reactive group, which allows it to specifically target thiol-containing molecules. This specificity makes it particularly useful in biological applications where selective modification of thiol groups is required .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPLHLAKENJGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849578
Record name 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832733-28-5
Record name 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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